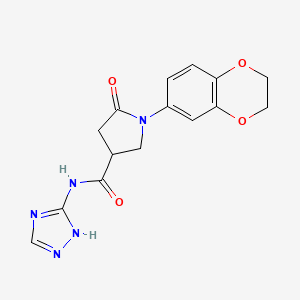
N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide, also known as HNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.4 g/mol.
作用机制
The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit antifungal activity against various fungal strains. In vivo studies have shown that N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide reduces oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide in lab experiments is its low toxicity and high solubility in organic solvents. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is also relatively easy to synthesize and purify. However, one of the limitations of using N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is its instability in aqueous solutions, which can lead to degradation and loss of activity. In addition, the mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide. One direction is to further investigate the mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide and its potential targets. Another direction is to explore the use of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide in the development of novel therapeutics for various diseases. In addition, the use of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide as a fluorescent probe for the detection of metal ions can be further explored for its analytical applications. Finally, the development of new synthesis methods for N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide that improve its stability and yield can be explored.
合成方法
The synthesis of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-(1-naphthyloxy)propanoic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide obtained through this method is around 60-70%.
科学研究应用
N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been extensively studied for its potential applications in various fields such as medicine, material science, and analytical chemistry. In medicine, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, N'-(2-hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide has been used as a reagent for the determination of trace amounts of copper ions.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13(28-19-8-4-6-14-5-2-3-7-17(14)19)20(25)22-21-12-15-11-16(23(26)27)9-10-18(15)24/h2-13,24H,1H3,(H,22,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZCVVZJNYLHEX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Hydroxy-5-nitrobenzylidene)-2-(1-naphthyloxy)propanohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,5-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059498.png)
![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)

![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6059540.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)